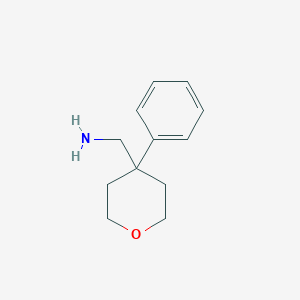

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Description

Propriétés

IUPAC Name |

(4-phenyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYDNTFWMDEOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424327 | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-32-7 | |

| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14006-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenyloxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization Strategies for Tetrahydropyran Ring Synthesis

The tetrahydropyran ring, a six-membered oxygen-containing heterocycle, is synthesized via acid-catalyzed cyclization of diols or carbonyl precursors. For instance, 4-phenyltetrahydro-2H-pyran-4-one, a key intermediate, is formed through Prins cyclization using 4-phenylpent-4-en-1-ol and formaldehyde under acidic conditions. The phenyl group at the 4-position is introduced during this step, ensuring regioselectivity.

Reaction Conditions:

Bromination of Tetrahydropyran-4-one

Alpha-bromination of 4-phenyltetrahydro-2H-pyran-4-one generates 2-bromo-1-(4-phenyltetrahydro-2H-pyran-4-yl)ethan-1-one, a critical intermediate for nucleophilic substitution. Bromination is achieved using molecular bromine in acetic acid or phosphorus tribromide (PBr₃) under controlled conditions.

Optimization Data:

| Parameter | Value |

|---|---|

| Brominating Agent | PBr₃ (1.2 equiv) |

| Solvent | Acetic acid |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2–4 hours |

| Yield | 88–92% |

Reductive Amination of Tetrahydropyran-4-one

Direct Reductive Amination with Ammonium Acetate

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids bromination steps.

Conditions:

Catalytic Hydrogenation for Scalability

Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (3–5 atm) offers a scalable alternative. The ketone is converted to an imine intermediate in situ, followed by reduction.

Advantages:

Purification and Salt Formation

Recrystallization Techniques

The free base is converted to its hydrochloride salt for improved stability. Recrystallization from propan-2-ol/n-heptane (1:3) yields pure crystals.

Typical Purity:

Chromatographic Purification

Silica gel chromatography (40–60 µm) with ethyl acetate/triethylamine (100:1) eluent resolves residual impurities, particularly in unprotected amine routes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic (NH₃) | 40 | 95 | Low | High |

| Gabriel Synthesis | 65 | 98 | Moderate | Moderate |

| Reductive Amination | 60 | 97 | High | Low |

| Catalytic Hydrogenation | 75 | 99 | High | Moderate |

Key Insight: Catalytic hydrogenation balances yield and scalability, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted tetrahydropyrans, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

Neuroprotective Properties

Research indicates that (4-phenyltetrahydro-2H-pyran-4-yl)methanamine exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives of this compound can enhance neuronal survival and function, potentially mitigating the effects of neurotoxicity .

Pharmaceutical Formulations

The compound is often formulated into various pharmaceutical compositions, including tablets and injectable solutions. These formulations may contain other active ingredients like levodopa or quetiapine, enhancing their therapeutic efficacy in treating conditions such as depression and chronic pain . The versatility in formulation allows for tailored therapeutic strategies depending on the patient's needs.

Mechanistic Studies

Mechanism of Action

The mechanism by which this compound exerts its neuroprotective effects involves modulation of neurotransmitter systems and reduction of oxidative stress. Experimental models utilizing the Morris water maze have been employed to assess cognitive function improvements facilitated by this compound, indicating its potential role in enhancing learning and memory processes .

Industrial Applications

Chemical Synthesis and Reactions

The compound's reactivity makes it useful in synthetic organic chemistry. It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its high reactivity towards various functional groups allows for the creation of diverse derivatives with tailored biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant neuronal survival in models of oxidative stress when treated with this compound derivatives. |

| Study 2 | Cognitive Enhancement | Utilized the Morris water maze to show improved learning and memory retention in subjects treated with the compound compared to controls. |

| Study 3 | Synthetic Applications | Highlighted the compound's utility as a precursor in synthesizing novel arylcycloalkylamines with enhanced pharmacological profiles. |

Mécanisme D'action

The mechanism of action of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science. The methanamine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a systematic comparison of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine with structurally analogous compounds, focusing on substituents, physicochemical properties, and functional group variations.

Structural Analogues and Substituent Effects

Physicochemical and Pharmacological Insights

Electron-Withdrawing vs. Methoxy groups () improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Impact of Amine Modifications :

- Ethylamine derivatives () exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- The hydrochloride salt form () enhances stability and shelf life but requires strict storage conditions .

Heterocyclic Variations :

- Pyridine- and thiophene-containing analogues () introduce heteroatoms that alter electronic properties and binding modes, making them candidates for targeting specific enzymes (e.g., kinases) .

Activité Biologique

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a compound characterized by its unique tetrahydropyran structure, has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in the context of neuropharmacology and anticancer research, make it a subject of significant interest. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C₁₂H₁₅N, with a molecular weight of approximately 189.25 g/mol. The compound features a tetrahydropyran ring substituted with a phenyl group at the 4-position and an amine group, which contributes to its diverse reactivity and potential biological interactions.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with neurotransmitter systems and cellular receptors, influencing various physiological pathways. The amine functionality is likely to play a critical role in binding to biological targets.

Anticancer Properties

Recent research has indicated that this compound exhibits anticancer activity through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells, which is crucial for cancer treatment.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing further cell division.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast) | 15.6 | Apoptosis induction | |

| A549 (lung) | 12.3 | Cell cycle arrest | |

| HeLa (cervical) | 9.8 | Proliferation inhibition |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects :

- Cognitive Enhancement : Animal studies suggest that this compound may enhance cognitive functions and memory retention.

- Neuroprotective Effects : It has shown potential in protecting neurons from oxidative stress-induced damage.

Table 2: Summary of Neuropharmacological Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value calculated at 15.6 µM. Morphological assessments indicated significant apoptotic features in treated cells.

Case Study 2: Neuroprotective Properties

A study conducted on rats subjected to induced oxidative stress revealed that administration of this compound significantly improved cognitive performance in memory tasks compared to control groups. The dosage of 10 mg/kg was associated with reduced markers of oxidative damage in brain tissues.

Q & A

Q. What are the optimal synthetic routes for (4-phenyltetrahydro-2H-pyran-4-yl)methanamine, and how can reaction conditions be systematically optimized?

Answer:

- Retrosynthetic Analysis : Begin by identifying key intermediates, such as substituted tetrahydropyrans. Use AI-driven tools (e.g., Template_relevance models) to predict feasible pathways based on databases like Reaxys or Pistachio .

- Condition Optimization : Test oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) for functional group interconversions. Monitor yields using HPLC or LC-MS .

- Scalability : Conduct small-scale reactions (0.1–1 mmol) with controlled parameters (temperature, solvent polarity) before scaling up. Example: A 62% yield was achieved for a related tetrahydropyran derivative using degassed CH₂Cl₂ and column chromatography .

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR or crystallographic data?

Answer:

- Multi-Nuclear NMR : Assign peaks using ¹H, ¹³C, and 2D NMR (COSY, HSQC) to distinguish phenyl vs. pyran protons. Compare with PubChem data for analogous structures (e.g., C12H16O derivatives) .

- X-ray Crystallography : Resolve stereochemistry by growing single crystals in aprotic solvents (e.g., hexane/EtOAc mixtures). Use DFT calculations to validate bond angles .

- Contradiction Management : If spectral data conflicts with literature (e.g., unexpected coupling constants), re-examine purity via GC-MS and confirm synthetic intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as toxicological data are incomplete .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

- Storage : Store at –20°C in airtight containers to prevent degradation, similar to structurally related amines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity or receptor-binding mechanisms?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like opioid receptors, leveraging homology models from related fentanyl analogs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with in vitro assays (e.g., cAMP inhibition) .

- SAR Analysis : Compare substituent effects (e.g., phenyl vs. methyl groups) on binding affinity using QSAR models .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Answer:

- Metabolic Profiling : Use LC-QTOF-MS to identify metabolites in liver microsomes. Cross-reference with in vivo plasma samples from rodent studies .

- Bioavailability Adjustments : Modify formulation (e.g., nanoemulsions) to enhance solubility, as seen with structurally similar pyran derivatives .

- Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between assay types and adjust for matrix effects .

Q. How can enantiomeric purity be ensured during asymmetric synthesis, and what chiral separation methods are most effective?

Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation steps to achieve >95% enantiomeric excess (ee) .

- Chromatography : Employ Chiralpak® columns (e.g., AD-H) with hexane:IPA gradients. Validate with polarimetry or CD spectroscopy .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) to isolate desired enantiomers .

Q. What are the compound’s potential off-target effects in neurological studies, and how can they be mitigated?

Answer:

- Target Profiling : Screen against a panel of GPCRs (e.g., serotonin, dopamine receptors) using radioligand binding assays .

- Dose Optimization : Perform MTT assays to establish IC₅₀ values and avoid cytotoxicity in neuronal cell lines .

- Counteraction Strategies : Co-administer receptor antagonists (e.g., naloxone for opioid off-target effects) in animal models .

Q. How do steric and electronic effects of the phenyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. Example: The phenyl group increases ring strain, lowering activation energy for ring-opening reactions .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with varying substituents (e.g., electron-withdrawing vs. donating groups) .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states in SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.